molecular formula C4HF4NO2 B1346448 Tetrafluorosuccinimide CAS No. 377-33-3

Tetrafluorosuccinimide

Cat. No. B1346448
CAS RN: 377-33-3
M. Wt: 171.05 g/mol
InChI Key: LHNPDXSWOZFOAO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, molar mass, and structural formula. It may also include its appearance and the type of compound it is (organic, inorganic, etc.).



Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. It includes the reactants, conditions like temperature and pressure, and the catalysts used.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

1. Proteomics Research

  • Application : Tetrafluorosuccinimide is used as a specialty product in proteomics research .

2. Doping Controls

  • Application : The analytical evidence for the administration route of carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA) represents a desirable tool in doping controls . The diuretic effects of BA and DA are responsible for the classification as masking agents, which are prohibited at all times (in- and out-of-competition) .
  • Methods : The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
  • Results : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

In addition, there’s a related compound, fluorinated sulfoximines, which has seen increasing interest over the past twenty years . As sulfoximines are analogues of sulfones where one of the two S=O units has been replaced by an S=N moiety, they can confer new reactivities and properties never observed for the respective sulfones . This includes the syntheses and the applications of fluoromethyl transfer agents such as Johnson’s reagent .

In addition, there’s a related compound, fluorinated sulfoximines, which has seen increasing interest over the past twenty years . As sulfoximines are analogues of sulfones where one of the two S=O units has been replaced by an S=N moiety, they can confer new reactivities and properties never observed for the respective sulfones . This includes the syntheses and the applications of fluoromethyl transfer agents such as Johnson’s reagent .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, unresolved questions about the compound, or new methods of synthesis.


properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF4NO2/c5-3(6)1(10)9-2(11)4(3,7)8/h(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPDXSWOZFOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(=O)N1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301858
Record name Tetrafluorosuccimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorosuccinimide

CAS RN

377-33-3
Record name NSC146773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrafluorosuccimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluorosuccinimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3MQT6SYP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
HH Coenen, HJ Machulla… - Journal of Labelled …, 1979 - Wiley Online Library
A new method for practically carrier‐free aromatic bromination has been developed using N‐chloro‐tetrafluoro‐succinimide (NCTFS) and bromide‐77. The optimum bromination …
HH Coenen, HJ Machulla… - Journal of Computer …, 1980 - journals.lww.com
… PRACTICALLY CARRIER-FREE LABELLING OF AROMATIC COMPOUNDS WITH BROMINE-77 VIA N-CHLORO-TETRAFLUOROSUCCINIMIDE : Journal of Computer …
Number of citations: 0 journals.lww.com
MH Abraham, PL Grellier, DV Prior… - The Journal of …, 1990 - ACS Publications
… compare maleimide with 2,2,2-trichloroethanol, or tetrafluorosuccinimide with dichloroacetic acid.2 Even tetrafluorosuccinimide is not the strongest hydrogen-bond nitrogen acid known; …
Number of citations: 16 pubs.acs.org
H Youfeng, HH Coenen, G Petzold… - Journal of Labelled …, 1982 - Wiley Online Library
… We have already demonstrated that N-chloro-tetrafluorosuccinimide (NCTFS) can be used effectively for the radiobromination of aromatic molecules, using carrier-free bromide with …
J Hine, S Hahn, J Hwang - The Journal of Organic Chemistry, 1988 - ACS Publications
… Tetrafluorosuccinimide was prepared by passing excess ammonia gas into a solution of tetrafluorosuccinic anhydride and heating the product to obtain an ammonium salt, which was …
Number of citations: 27 pubs.acs.org
HH Coenen - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
… Theoretically carrier-free bromine labelled aromatic compounds can be obtained by a recently developed method using N-chlorotetrafluorosuccinimide (NCTFS) and carrier-free …
H Adams, NA Bailey, TN Briggs… - Journal of the …, 1986 - pubs.rsc.org
… This result implies that the greater acidity of tetrafluorosuccinimide may in fact allow oxidative addition of the NH bond to palladium(rI), followed by reductive elimination of benzene from …
Number of citations: 48 pubs.rsc.org
JP Reeds, MP Healy, IJS Fairlamb - Catalysis Science & Technology, 2014 - pubs.rsc.org
Gold(III) catalysts mediate 1,5-enyne cycloisomerization or tandem nucleophilic substitution-1,5-enyne cycloisomerization processes in an efficient manner. This study examines the …
Number of citations: 10 pubs.rsc.org
JH Incremona, JC Martin - Journal of the American Chemical …, 1970 - ACS Publications
… , was prepared from the reaction of silver tetrafluorosuccinimide with f-butyl bromide at —70 … appearance of the singlet of tetrafluorosuccinimide. The infrared spectrum of the …
Number of citations: 76 pubs.acs.org
VV Smirnov - 2004 - search.proquest.com
… Each molecule of tetrafluorosuccinimide needs five equivalents of H" to be converted into 3,3,4,4-tetrafluoropyrrolidine. We used 2.5 moles of BH3 per mole of the imide for this reaction, …
Number of citations: 3 search.proquest.com

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